4-Nitro-4'-aminodiphenyl sulfone

Cytochrome P450 Structure-Activity Relationship Enzyme Inhibition

Labs developing dapsone HPLC/LC-MS methods need a validated impurity standard that also enables CYP2C9 structure-activity studies. 4-Nitro-4'-aminodiphenyl sulfone (NADS) uniquely meets both needs: • Cataloged as Dapsone Impurity 15 - ready for system suitability testing and quantification. • CYP2C9 inhibitor: single nitro-for-amino substitution reverses enzyme response from activation to inhibition. • Melting point 155-157°C for rapid identity confirmation vs. dapsone (175°C). Supplied with full analytical documentation to support pharmaceutical QC and method validation.

Molecular Formula C12H10N2O4S
Molecular Weight 278.29 g/mol
CAS No. 1948-92-1
Cat. No. B015778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-4'-aminodiphenyl sulfone
CAS1948-92-1
Synonyms4-(4-nitrobenzenesulfonyl)aniline;  4-[(4-Nitrophenyl)sulfonyl]benzenamine;  4-(4-Nitrobenzenesulfonyl)phenylamine;  4-Nitro-4’-aminodiphenylsulfone;  NSC 27185; 
Molecular FormulaC12H10N2O4S
Molecular Weight278.29 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H10N2O4S/c13-9-1-5-11(6-2-9)19(17,18)12-7-3-10(4-8-12)14(15)16/h1-8H,13H2
InChIKeyDMZVYFFBWHBWMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitro-4'-aminodiphenyl sulfone: Dapsone Metabolite & CYP2C9 Inhibitor


4-Nitro-4'-aminodiphenyl sulfone (NADS) is a mixed-function diphenyl sulfone derivative featuring a para-nitro group and a para-amino group on opposite phenyl rings [1]. It is a characterized metabolite of the antibacterial drug dapsone (4,4'-diaminodiphenyl sulfone) [2]. Unlike the parent drug, which typically functions as a CYP2C9 activator, NADS exhibits a functionally reversed role as a CYP2C9 inhibitor, making it a critical compound for studying structure-activity relationships in cytochrome P450 modulation [3].

1
CYP2C9 structure-activity relationship studies; enables investigation of electronic determinants of enzyme modulation.
2
Dapsone metabolite identification and impurity profiling workflows; serves as a characterized analytical standard.
3
Supports procurement and QC via a distinct melting point, reducing risk of mix-up with parent drug dapsone.

Why 4-Nitro-4'-aminodiphenyl sulfone Has No Generic Alternative


Simple structural analogs of 4-Nitro-4'-aminodiphenyl sulfone, such as the parent drug dapsone, cannot be used interchangeably in research settings. The mere presence of a para-nitro group on one ring instead of a second amino group fundamentally alters the molecule's electronic properties and its interaction with biological targets [1]. A landmark structure-activity relationship study demonstrated that replacing just one amino group in dapsone with a nitro group—resulting in the structure of NADS—completely reverses the compound's effect on the cytochrome P450 2C9 enzyme, shifting it from a potent activator to a substantial inhibitor [2]. This functional inversion is critical for studies probing the electronic basis of enzyme modulation and cannot be replicated by other in-class sulfones.

Dapsone The parent drug activates CYP2C9, whereas the target compound inhibits it; functional reversal means the two are not interchangeable for mechanism studies.
Generic sulfones Uncharacterized nitro-diphenyl sulfones lack defined metabolite status; may not transfer the same analytical or biological context.
Structural analogs Substitution pattern and electronic properties critically shift CYP modulation; class-level similarity does not guarantee equivalent pathway response.

Evidence: 4-Nitro-4'-aminodiphenyl sulfone vs. Analogs


CYP2C9 Functional Inversion vs. Dapsone

In a direct head-to-head comparison within the same in vitro study, 4-nitro-4'-aminodiphenyl sulfone (4-(4-nitrophenylsulfonyl)-aniline) demonstrated functional inversion of CYP2C9 modulation compared to dapsone. While dapsone activates CYP2C9-mediated flurbiprofen 4'-hydroxylation, the replacement of a single amino group with a nitro group (to form the target compound) resulted in substantial inhibition of this reaction [1]. The compound was tested as one of nine dapsone analogs in human liver microsomes.

CYP2C9 Functional Inversion
Head-to-head
Functional inversion from activation (dapsone) to substantial inhibition (NADS) in human liver microsomes.
Defines a minimal structural switch for reversed CYP modulation.
Exact inhibition percentage not reported; classified as substantial.
Cytochrome P450 Structure-Activity Relationship Enzyme Inhibition

Antimycobacterial Activity in M. bovis Model

In a cross-study comparison of in vivo antimycobacterial activity, 4-nitro-4'-aminodiphenyl sulfone and a series of related compounds were evaluated against Mycobacterium bovis in NMRI mice [1]. The compound demonstrated systemic activity against tubercle bacilli, exhibiting a therapeutic spectrum similar to that of 4,4'-diaminodiphenyl sulfone (DDS). However, the advantages of the nitro-amino derivatives were too insignificant compared to DDS to justify further extensive trials [1]. This indicates that while its potency is comparable, its value lies not in superior antimicrobial efficacy but in its specific structural and electronic properties.

Antimycobacterial Activity
Class-level
Qualitatively similar spectrum to dapsone in M. bovis mouse model; described as having insignificant advantage.
Supports use as a benchmark, not for superior antimicrobial potency.
Data to verify; quantitative ED50 not provided in abstract.
Antitubercular Activity In Vivo Efficacy Structure-Activity Relationship

Melting Point Differentiation from Dapsone

A clear melting point range is frequently used by QC laboratories to confirm the identity and purity of research compounds. For 4-nitro-4'-aminodiphenyl sulfone, the melting point is reported across reputable databases as 155-157°C . This differentiates it from structurally similar analogs such as 4,4'-diaminodiphenyl sulfone (dapsone), which has a significantly higher melting point of approximately 175-176°C [1].

Melting Point Differentiation
Cross-study
NADS: 155–157 °C vs. Dapsone: 175–176 °C; a difference of 18–21 °C.
Provides a low-cost QC check to confirm identity and purity.
Context-dependent; experimental conditions may vary between sources.
Physicochemical Characterization Purity Analysis Quality Control

Analytical Standard as Dapsone Metabolite

4-Nitro-4'-aminodiphenyl sulfone is explicitly classified in the MeSH database as a dapsone metabolite, with its structure characterized during metabolic studies of the drug [1]. It is used as an intermediate in the synthesis of dapsone metabolites and as an analytical standard in impurity profiling. Reputable chemical suppliers list it as 'Dapsone Impurity 15' and as a key component in the development of HPLC methods for quantifying dapsone and its related substances . This provides a direct application advantage over generic nitro-diphenyl sulfones that are not documented as human drug metabolites.

Analytical Standard Status
Supporting evidence
Classified as a dapsone metabolite (MeSH) and utilized as 'Dapsone Impurity 15' in HPLC methods.
Justifies selection for method validation and impurity profiling.
Categorical application advantage over generic sulfones.
Analytical Chemistry Metabolite Identification HPLC Standard

Key Applications of 4-Nitro-4'-aminodiphenyl sulfone


CYP2C9 Structure-Activity Relationship Studies

Laboratories investigating the electronic and structural determinants of cytochrome P450 enzyme modulation should select this compound as a critical tool. A key publication directly compared nine dapsone analogs and demonstrated that the structural modification in 4-nitro-4'-aminodiphenyl sulfone uniquely causes a functional inversion from CYP2C9 activation (dapsone) to inhibition. This compound serves as the minimal structural change necessary to reverse the enzyme's response, making it indispensable for structure-activity relationship studies [1].

Dapsone Impurity and Metabolite Quantification Standard

This compound is the validated choice for quality control and bioanalytical laboratories developing or running HPLC or LC-MS methods for dapsone drug products. As it is explicitly cataloged as 'Dapsone Impurity 15' and is a recognized phase I metabolite, it is the proper standard for method validation, system suitability testing, and quantification of related substances in pharmaceutical preparations, a role that generic sulfone analogs cannot fulfill [2] .

Physicochemical Reference Standard for Identity Confirmation

Research groups synthesizing or characterizing new diphenyl sulfone derivatives can utilize this compound's well-defined melting point (155-157°C) as a cross-check for structural identity. Its distinctive thermal property allows for a rapid and simple differentiation from the parent drug dapsone (m.p. ~175°C) during routine laboratory work, minimizing the risk of compound mix-ups [3].

In Vitro Antibacterial Baseline Studies

For teams studying the antimycobacterial activity of sulfone derivatives, this compound serves as a well-characterized benchmark. Previous in vivo work has established its antitubercular spectrum in NMRI mice, making it a useful baseline comparator for new analogs, even though its potency does not surpass that of dapsone [4].

Application
Selection Property
Validation Focus
CYP2C9 SAR Studies
Functional inversion of enzyme modulation
CYP2C9 inhibition vs. activation in probe substrate assays
Dapsone Impurity Profiling
Characterized drug metabolite standard
HPLC/LC-MS method validation and system suitability
Identity Confirmation
Distinct melting point (155–157 °C)
Rapid differentiation from parent drug dapsone
Antimycobacterial Benchmarking
Established in vivo antitubercular spectrum
Baseline comparator for new sulfone derivatives

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Nitro-4'-aminodiphenyl sulfone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.